(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide (Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 403659-99-4
VCID: VC5575675
InChI: InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10-
SMILES: CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br
Molecular Formula: C15H17BrN4O
Molecular Weight: 349.232

(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

CAS No.: 403659-99-4

Cat. No.: VC5575675

Molecular Formula: C15H17BrN4O

Molecular Weight: 349.232

* For research use only. Not for human or veterinary use.

(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide - 403659-99-4

Specification

CAS No. 403659-99-4
Molecular Formula C15H17BrN4O
Molecular Weight 349.232
IUPAC Name N-[(Z)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10-
Standard InChI Key UYASNHQOSVSWDZ-YVLHZVERSA-N
SMILES CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1H-pyrazole-5-carbohydrazide backbone, which provides hydrogen-bonding sites via the hydrazide (–NH–N=O) and pyrazole nitrogen atoms.

  • A 4-bromophenyl group attached via an ethylidene bridge, enhancing lipophilicity and influencing π-π stacking interactions.

  • An isopropyl substituent at the pyrazole’s 3-position, contributing steric bulk and modulating solubility .

The (Z)-configuration of the ethylidene group (C=N) ensures specific spatial alignment, critical for molecular recognition in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₇BrN₄O
Molecular Weight349.232 g/mol
IUPAC NameN-[(Z)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
SMILESCC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br
logP (Predicted)2.98 – 3.21

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically proceeds via a three-step protocol:

  • Formation of the pyrazole core: Cyclocondensation of β-diketones with hydrazines yields 3-isopropyl-1H-pyrazole-5-carboxylic acid.

  • Hydrazide derivation: Reaction with hydrazine hydrate converts the carboxylic acid to the corresponding carbohydrazide.

  • Schiff base formation: Condensation with 4-bromoacetophenone in ethanol under reflux introduces the (Z)-configured ethylidene group.

Critical Parameters:

  • Solvent: Ethanol or methanol facilitates imine formation while minimizing side reactions.

  • Temperature: Reflux conditions (78–80°C) optimize reaction kinetics .

  • Catalysis: Acidic catalysts (e.g., glacial acetic acid) enhance Schiff base yield.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unreported, predictions based on structural analogs suggest:

  • Lipophilicity: Elevated logP values (~3.0) indicate preferential solubility in organic solvents (e.g., DMSO, ethanol) over aqueous media .

  • Thermal Stability: Pyrazole derivatives generally exhibit decomposition temperatures >200°C, suggesting robustness in solid-state storage .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include:

    • N–H stretch (hydrazide): ~3250 cm⁻¹

    • C=O (amide I): ~1670 cm⁻¹

    • C=N (imine): ~1600 cm⁻¹

  • NMR:

    • ¹H NMR: A singlet at δ 2.8–3.1 ppm corresponds to the isopropyl group’s methine proton .

    • ¹³C NMR: The imine carbon (C=N) resonates at ~150 ppm.

Biological Activity and Mechanisms

Anticancer Activity (Hypothesized)

While direct evidence is lacking, mechanistic parallels exist:

  • Apoptosis Induction: Pyrazole derivatives activate caspase-3/7 pathways in HeLa cells (IC₅₀: 12–18 µM).

  • Kinase Inhibition: The bromophenyl group may intercalate into ATP-binding pockets of tyrosine kinases.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for optimizing pharmacokinetic profiles in drug discovery .

  • Prodrug Potential: Hydrazide group allows conjugation with targeting moieties (e.g., folate ligands).

Material Science

  • Coordination Polymers: The bromine atom and hydrazide group enable metal-organic framework (MOF) synthesis for gas storage .

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate acute/chronic toxicity in model organisms.

  • Crystallographic Analysis: Determine single-crystal X-ray structure to confirm (Z)-configuration .

  • Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing Br with Cl) to enhance bioavailability.

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